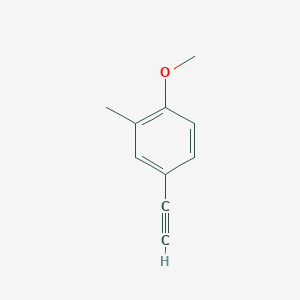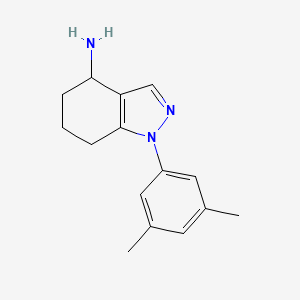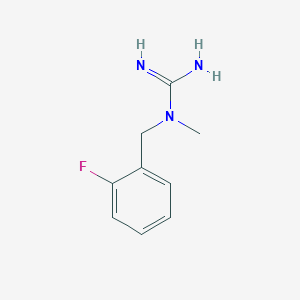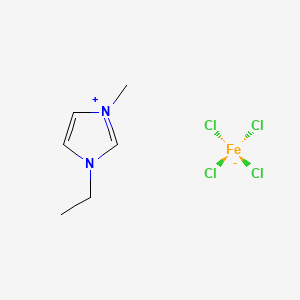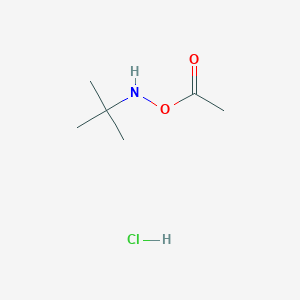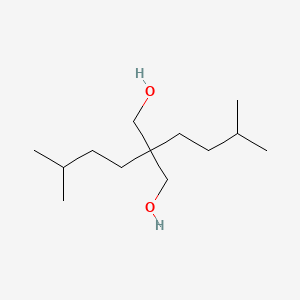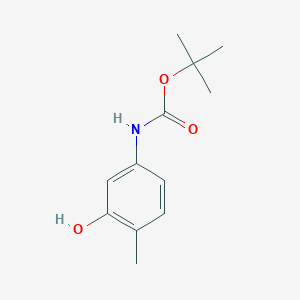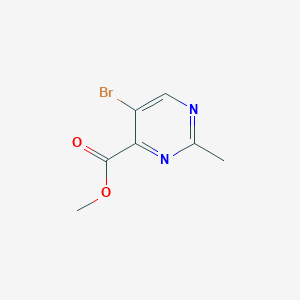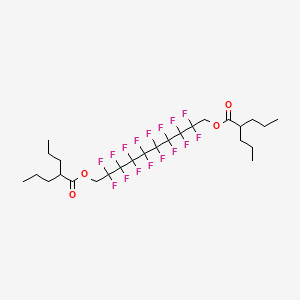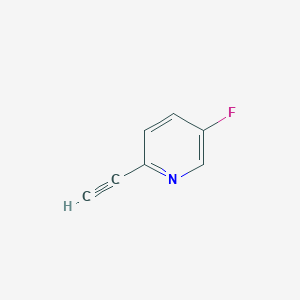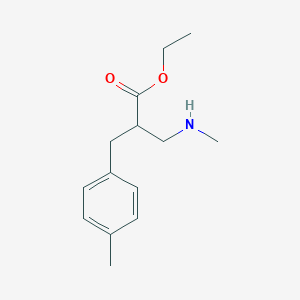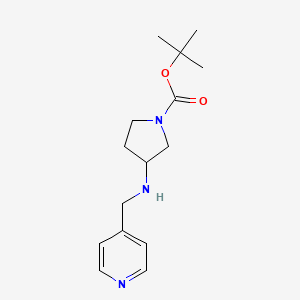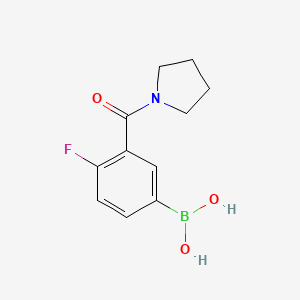
4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic acid
Descripción general
Descripción
4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic acid (FPPCA) is a synthetic boronic acid derivative that has been used in a variety of laboratory experiments and scientific research applications. It was first synthesized in the early 1980s by Professor David A. Evans and colleagues at Harvard University. Since then, FPPCA has been used extensively in the fields of organic synthesis, medicinal chemistry, and biochemistry.
Aplicaciones Científicas De Investigación
Synthesis and Material Chemistry
Cross-Coupling Reactions : Phenylboronic acids, including fluoro-substituted variants, are often used in palladium-catalyzed cross-coupling reactions. Such reactions are pivotal in synthesizing complex organic compounds, including pharmaceuticals and polymers (Xu et al., 2008).
Synthesis of Molecular Compounds : Compounds like 4-(pyridin-2-yl)phenylboronic acid have been used to synthesize specific molecular structures, such as phosphorescent ligands, which have applications in material science and photonic devices (Gao Xi-cun, 2010).
Optical Modulation in Nanomaterials : Phenylboronic acids have been explored for their role in optical modulation, specifically in the context of carbon nanotubes. These compounds can influence the photoluminescence quantum yield, making them valuable in developing advanced optical materials (Mu et al., 2012).
Pharmaceutical Research
Drug Discovery : Phenylboronic acid derivatives have been investigated for their potential as inverse agonists in drug discovery, particularly in targeting specific receptors like RORγt. This has implications in treating diseases like cancer and autoimmune disorders (Duan et al., 2019).
Synthesis of Novel Antibacterial Compounds : Derivatives of phenylboronic acid have been synthesized and evaluated for their antibacterial activity. This is crucial in the ongoing search for new antibiotics to combat resistant bacterial strains (Asahina et al., 2008).
Analytical Chemistry
- Glucose Sensing : In the field of analytical chemistry, phenylboronic acid derivatives have been utilized for glucose sensing. Their ability to interact with saccharides makes them valuable in developing sensitive and selective glucose detection methods (Huang et al., 2013).
Propiedades
IUPAC Name |
[4-fluoro-3-(pyrrolidine-1-carbonyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BFNO3/c13-10-4-3-8(12(16)17)7-9(10)11(15)14-5-1-2-6-14/h3-4,7,16-17H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOICJNUBSAKHMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C(=O)N2CCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50660219 | |
| Record name | [4-Fluoro-3-(pyrrolidine-1-carbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic acid | |
CAS RN |
874219-31-5 | |
| Record name | [4-Fluoro-3-(pyrrolidine-1-carbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



